copper](/img/structure/B13133436.png)
[Salicylato](2,2'-bipyridine)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salicylato(2-)copper is a coordination compound that features a copper ion coordinated with salicylate and 2,2’-bipyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Salicylato(2-)copper typically involves the reaction of copper salts with salicylate and 2,2’-bipyridine ligands. One common method is to dissolve copper(II) acetate in a suitable solvent, such as ethanol, and then add salicylic acid and 2,2’-bipyridine. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain Salicylato(2-)copper .
Industrial Production Methods
While specific industrial production methods for Salicylato(2-)copper are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Salicylato(2-)copper can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also undergo reduction reactions, where it is reduced to a lower oxidation state.
Substitution: The ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH or temperature of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Salicylato(2-)copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which Salicylato(2-)copper exerts its effects involves the interaction of the copper center with molecular targets. In biological systems, the copper ion can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The salicylate and 2,2’-bipyridine ligands can also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Salicylato(2-)nickel
- Salicylato(2-)zinc
- Salicylato(2-)cobalt
Uniqueness
Compared to similar compounds, Salicylato(2-)copper exhibits unique properties due to the presence of the copper ion. Copper’s ability to undergo redox reactions and form stable coordination complexes makes this compound particularly useful in catalytic and biological applications. Additionally, the specific combination of salicylate and 2,2’-bipyridine ligands imparts distinct electronic and structural characteristics that differentiate it from its nickel, zinc, and cobalt counterparts .
Propiedades
Fórmula molecular |
C17H12CuN2O3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
copper;2-oxidobenzoate;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O3.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-4-2-1-3-5(6)7(9)10;/h1-8H;1-4,8H,(H,9,10);/q;;+2/p-2 |
Clave InChI |
JKQIBNBMDJWXCA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


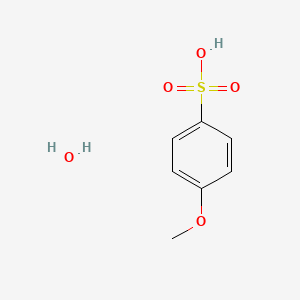
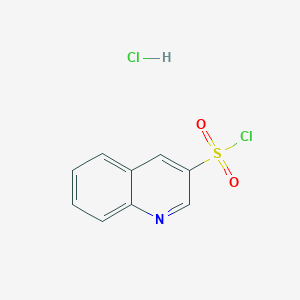
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)

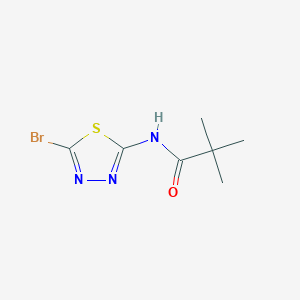
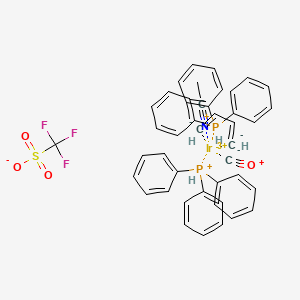
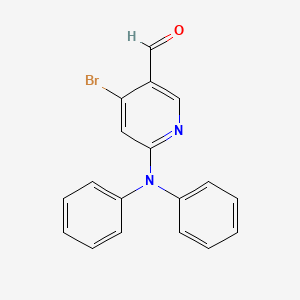
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
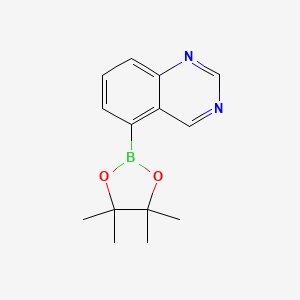
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


